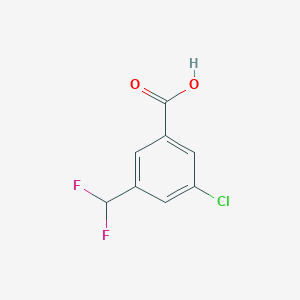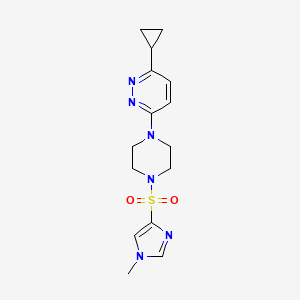
Tert-butylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylcyanamide is an organic compound with the molecular formula C5H10N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by a tert-butyl group
Applications De Recherche Scientifique
Tert-butylcyanamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, where it can bind to metals in various coordination modes.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: this compound is used in the synthesis of other organic compounds and as an intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butylcyanamide can be synthesized through the reductive cleavage of N,N’-di-tert-butylcarbodiimide. This process involves the use of a highly reducing agent, such as a gadolinium(II) complex, which facilitates the cleavage of the N-C bond, resulting in the formation of this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reductive cleavage is a primary method for its synthesis, indicating its susceptibility to reduction reactions.
Substitution: this compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Gadolinium(II) complexes or other strong reducing agents.
Substitution: Various nucleophiles can be used to substitute the cyanamide group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Mécanisme D'action
The mechanism of action of tert-butylcyanamide involves its interaction with molecular targets through its cyanamide group. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical pathways, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Cyanamide (NH2CN): The parent compound of tert-butylcyanamide, known for its use in fertilizers and chemical synthesis.
N,N’-di-tert-butylcarbodiimide: A precursor in the synthesis of this compound.
Trimethylsilyl cyanide: Another cyanamide derivative used in organic synthesis.
Uniqueness: this compound is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in coordination chemistry and other applications where specific reactivity is required.
Propriétés
IUPAC Name |
tert-butylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,3)7-4-6/h7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCYUBVFOFMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36668-76-5 |
Source


|
| Record name | tert-Butylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)

![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2728988.png)
![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)BUTANAMIDE](/img/structure/B2728991.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)
